((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

Catalog No.
S714559
CAS No.
93379-48-7
M.F
C31H30O4
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(d...

CAS Number

93379-48-7

Product Name

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

IUPAC Name

[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

Molecular Formula

C31H30O4

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1

InChI Key

OWVIRVJQDVCGQX-VSGBNLITSA-N

SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol), commonly known as (R,R)-TADDOL, is a premier C2-symmetric chiral diol derived from L-tartaric acid. In procurement and material selection, its baseline value is defined by its rigid dioxolane core and sterically demanding tetraphenyl-substituted methanol groups, which create a deep, well-defined chiral pocket [1]. It is primarily procured as a chiral auxiliary for titanium- and aluminum-catalyzed asymmetric additions, a critical precursor for synthesizing chiral phosphite and phosphoramidite ligands, and a hydrogen-bonding organocatalyst . Unlike axially chiral diols, TADDOL's modularity and specific bite angle make it a foundational benchmark material in enantioselective process development.

Substituting baseline (R,R)-TADDOL with other chiral diols, such as BINOL or bulkier naphthyl-substituted TADDOLs, fundamentally alters the ligand bite angle, steric shielding, and hydrogen-bond donor acidity, leading to process failures [1]. In transition-metal catalysis, the specific geometry of the TADDOLate ligand is often strictly required to shield the Si-face of coordinated enolates; BINOL complexes frequently fail to provide the same stereocontrol due to their different axial chirality and flexibility [2]. Furthermore, in hydrogen-bonding organocatalysis, the unsubstituted phenyl rings of baseline TADDOL provide a specific steric threshold that differs drastically from naphthyl-substituted analogs, meaning these compounds are strictly non-interchangeable and must be selected based on exact substrate requirements.

Superiority in Titanium-Catalyzed Asymmetric Fluorination

In the titanium-catalyzed electrophilic fluorination of β-ketoesters, the choice of chiral diol ligand is critical for process success. The (R,R)-TADDOL ligand (CAS 93379-48-7) induces high enantiomeric excesses (up to 87% ee for α-acyl-γ-lactams), whereas the (R)-BINOL-derived complex displays low activity and poor selectivity under identical conditions [1].

Evidence DimensionEnantiomeric excess (ee) and catalytic activity
Target Compound DataHigh activity, up to 87% ee
Comparator Or Baseline(R)-BINOL (low activity, poor selectivity)
Quantified DifferenceTADDOL provides functional stereocontrol where BINOL fails completely.
ConditionsTiCl2(OiPr)2 in MeCN, electrophilic fluorination.

Demonstrates that for sterically demanding electrophilic fluorinations, the TADDOLate structural pocket is strictly required over BINOLate to adequately shield the Si-face of the enolate.

Precursor Suitability for Rhodium-Catalyzed Hydroboration Ligands

When synthesizing chiral phosphite ligands for the rhodium-catalyzed asymmetric hydroboration of styrene, the precursor diol dictates the efficacy of the resulting catalyst. A phosphite derived from (R,R)-TADDOL (TADDOL-POPh) affords the branched product in 95% yield and 84% ee, whereas phosphites derived from the axially chiral BINOL scaffold prove unsuccessful, yielding poor enantioselectivity [1].

Evidence DimensionEnantiomeric excess (ee) and yield of hydroboration product
Target Compound Data84% ee, 95% yield (using TADDOL-POPh)
Comparator Or BaselineBINOL-derived phosphites (unsuccessful, low ee)
Quantified Difference>80% absolute improvement in ee and significantly higher yield.
ConditionsRh-catalyzed hydroboration of styrene with pinacolborane.

Proves the value of procuring TADDOL as a precursor for chiral phosphite ligands in hydroboration workflows where BINOL-derived analogs fail to provide adequate stereocontrol.

Stereocontrol in Aluminum-Catalyzed 1,3-Dipolar Cycloadditions

In the synthesis of isoxazolidines via inverse electron demand 1,3-dipolar cycloaddition between aromatic nitrones and vinyl ethers, the ligand backbone is decisive. Aluminum complexes utilizing baseline TADDOL achieve up to 62% ee, while the parent BINOL ligand yields a disappointing 8% ee [1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data62% ee
Comparator Or BaselineParent BINOL (8% ee)
Quantified Difference54% absolute increase in ee.
ConditionsAlMe-catalyzed inverse electron demand 1,3-dipolar cycloaddition.

Highlights the superior chiral induction of the TADDOL backbone in specific Lewis acid-catalyzed cycloadditions, preventing the procurement of ineffective BINOL ligands for this process.

Operational Boundary in Hydrogen-Bonding Organocatalysis

While baseline Phenyl-TADDOL is a standard organocatalyst, it is not universally optimal for highly sterically demanding reactions. In the hydrogen-bond-catalyzed Diels-Alder reaction of aminosiloxydienes with methacrolein, Phenyl-TADDOL yields 31% ee (30% yield), whereas the bulkier 1-Naphthyl-TADDOL achieves 91% ee (83% yield) [1].

Evidence DimensionEnantiomeric excess (ee) and yield
Target Compound Data31% ee, 30% yield (Phenyl-TADDOL)
Comparator Or Baseline1-Naphthyl-TADDOL (91% ee, 83% yield)
Quantified Difference60% lower ee and 53% lower yield for the baseline compound.
ConditionsDiels-Alder reaction of aminosiloxydienes with methacrolein.

Defines the exact operational boundary of baseline TADDOL, indicating that buyers must procure the more expensive 1-Naphthyl derivative for highly sterically demanding hydrogen-bond catalysis.

Non-Interchangeability in Palladium-Catalyzed Allylation

TADDOL cannot universally replace BINOL in all transition-metal workflows. In the asymmetric allylation of N-sulfonylimines with allyltributylstannane using Pd pincer complexes, a BINOL-derived complex yields 59% ee, whereas the corresponding TADDOL-derived complex results in minimal enantioselection (5% ee) .

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data5% ee (minimal enantioselection)
Comparator Or BaselineBINOL-derived complex (59% ee)
Quantified Difference54% lower ee using TADDOL.
ConditionsPd-catalyzed allylation of N-sulfonylimines with allyltributylstannane.

Proves that the bite angle and rigidity of BINOL are strictly required for specific Pd-pincer chemistry, preventing the costly misallocation of TADDOL to incompatible workflows.

Precursor for Rhodium-Catalyzed Hydroboration Ligands

(R,R)-TADDOL is the right choice for synthesizing chiral phosphite ligands (e.g., TADDOL-POPh) used in the asymmetric hydroboration of styrenes, where BINOL-derived precursors fail to provide adequate stereocontrol [1].

Titanium-Catalyzed Electrophilic Fluorination

It is the preferred chiral auxiliary for the Ti-catalyzed asymmetric fluorination of β-ketoesters and α-acyl-γ-lactams, offering superior Si-face shielding compared to BINOL [2].

Aluminum-Catalyzed 1,3-Dipolar Cycloadditions

Baseline TADDOL is highly recommended for forming AlMe complexes used in inverse electron demand cycloadditions (e.g., isoxazolidine synthesis), outperforming parent BINOL in enantiomeric excess [3].

Baseline Hydrogen-Bonding Organocatalysis

It serves as an excellent, cost-effective baseline hydrogen-bond donor for standard organocatalytic workflows, though buyers should upgrade to 1-Naphthyl-TADDOL for exceptionally sterically demanding Diels-Alder reactions [4].

XLogP3

5.2

Wikipedia

(-)-Taddol

Dates

Last modified: 08-15-2023

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